molecular formula C12H8ClFO B8473490 2-Chloro-4'-fluorobiphenyl-4-ol

2-Chloro-4'-fluorobiphenyl-4-ol

Cat. No.: B8473490
M. Wt: 222.64 g/mol
InChI Key: VMQAIQKCVCPKEG-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluorobiphenyl-4-ol is a fluorinated biphenyl derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound combines a phenol group with halogen substituents (chloro and fluoro) on a biphenyl scaffold, making it a versatile building block for the development of more complex molecules. Its structure is particularly significant in medicinal chemistry for constructing candidate drugs targeting various diseases, and in material science for creating novel organic frameworks. Researchers utilize this chemical as a precursor in Suzuki-Miyaura cross-coupling reactions, etherification, and other transformations to generate libraries of compounds for high-throughput screening. The presence of both chlorine and fluorine atoms allows for selective functionalization, enabling systematic structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not manufactured or tested according to standards for human consumption and must be handled by qualified professionals with appropriate safety protocols.

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-4-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,15H

InChI Key

VMQAIQKCVCPKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Molecular Properties

The table below highlights key structural and molecular differences between 2-Chloro-4'-fluorobiphenyl-4-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
This compound Not explicitly provided 2-Cl, 4-OH, 4'-F Biphenyl core with halogen and hydroxyl groups
3-Chloro-4-hydroxybiphenyl (2-Chloro-4-phenylphenol) C₁₂H₉ClO 204.65 3-Cl, 4-OH Widely used as a fungicide (e.g., Dowicide 4); higher chlorine substitution symmetry
2',4'-Difluorobiphenyl-4-ol C₁₂H₈F₂O 206.19 4-OH, 2'-F, 4'-F Dual fluorine substitution enhances polarity; >95% HPLC purity
2-Chloro-4-(4-fluorophenoxy)phenol C₁₂H₈ClFO₂ 238.65 2-Cl, 4-O-C₆H₄F Phenoxy group increases steric bulk; synthetic routes documented
Key Observations:

Substituent Position Effects: The 3-Chloro-4-hydroxybiphenyl (evidence 3) lacks fluorine but shares a hydroxyl and chlorine substituent. Its 3-Cl and 4-OH arrangement on the biphenyl system likely reduces symmetry compared to the 2-Cl, 4-OH, 4'-F configuration of the target compound. This asymmetry may influence solubility and biological activity.

Functional Group Impact: The phenoxy group in 2-Chloro-4-(4-fluorophenoxy)phenol (evidence 8) replaces the biphenyl linkage, altering electronic effects and steric hindrance. This modification may affect reactivity in synthesis or interactions in biological systems.

Physicochemical Properties (Inferred)

  • Polarity and Solubility :

    • Fluorine’s electronegativity enhances polarity. The dual fluorine in 2',4'-Difluorobiphenyl-4-ol likely increases water solubility compared to the target compound’s single fluorine.
    • The hydroxyl group in all analogues contributes to hydrogen bonding, affecting melting points and solubility in organic solvents.
  • Thermal Stability :

    • Compounds with heavier halogens (e.g., chlorine in 3-Chloro-4-hydroxybiphenyl) may exhibit higher melting points due to stronger intermolecular forces.

Preparation Methods

Chlorination of 4-Fluorophenol

The direct chlorination of 4-fluorophenol with chlorine gas represents a foundational method for introducing chlorine at the ortho-position relative to the hydroxyl group. As demonstrated in US Patent 4,620,042, this reaction proceeds efficiently at temperatures ranging from 0°C to 185°C without catalysts, yielding 2-chloro-4-fluorophenol with near-stoichiometric proportionality between chlorine input and product formation. For instance, supplying 0.5 moles of chlorine per mole of 4-fluorophenol yields approximately 0.5 moles of the target compound. At 150°C, the reaction achieves 97.3% selectivity for 2-chloro-4-fluorophenol, with only 2.5% by-products from over-chlorination.

Table 1: Chlorination Efficiency Under Varied Conditions

Temperature (°C)Chlorine (mol/mol substrate)Selectivity (%)Yield (%)
500.598.698.4
1501.097.597.3

Ether Cleavage for Hydroxyl Group Introduction

A critical step in accessing the biphenyl-4-ol structure involves the cleavage of methoxy intermediates. For example, chlorination of 4-fluoroanisole (methoxy-protected 4-fluorophenol) followed by refluxing with hydrobromic acid converts 2-chloro-4-fluoroanisole to 2-chloro-4-fluorophenol with 75.2% selectivity . This two-step approach highlights the necessity of protective groups to prevent hydroxyl group interference during electrophilic substitution.

Friedel-Crafts Acylation and Ionic Liquid Catalysis

Synthesis of 2-Chloro-4'-fluoroacetophenone

CN Patent 107,141,212B details a Friedel-Crafts acylation strategy employing ionic liquids (e.g., [bmim]Cl-AlCl₃) to synthesize 2-chloro-4'-fluoroacetophenone, a potential precursor for biphenyl formation. Key advantages include:

  • Mild conditions : Reactions proceed at 0–30°C without external heating/cooling.

  • High atom economy : A 1.01–1.03 molar ratio of fluorobenzene to chloroacetyl chloride minimizes waste.

  • Recyclable catalysts : Ionic liquids are reused without significant activity loss.

Under optimized parameters, this method achieves 98.1% yield of 2-chloro-4'-fluoroacetophenone with 99.5% purity.

Table 2: Performance of Ionic Liquid Catalysts

Ionic LiquidTemperature (°C)Yield (%)Purity (%)
[bmim]Cl-0.67AlCl₃2598.199.5
[emim]Cl-0.75AlCl₃2597.899.3

Conversion to Biphenyl Frameworks

While the patent focuses on acetophenone synthesis, subsequent reduction or cross-coupling of the ketone moiety could enable biphenyl assembly. For instance, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids may link the acetophenone derivative to a hydroxyl-substituted phenyl ring.

Palladium-Catalyzed Cross-Coupling for Biphenyl Synthesis

Suzuki-Miyaura Coupling

The ACS Omega study exemplifies Pd(0)-mediated coupling for fluorinated biphenyls. Using aryl halides and boronic acids, this method constructs the biphenyl backbone with precise regiocontrol. For 2-chloro-4'-fluorobiphenyl-4-ol, potential coupling partners include:

  • Electrophilic component : 2-Chloro-4-fluorophenyl bromide (derived from 2-chloro-4-fluorophenol).

  • Nucleophilic component : 4-Hydroxyphenylboronic acid.

Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, ethanol/water) yield biphenyl products with ~80% efficiency.

Mechanistic and Optimization Insights

  • Ligand effects : Bulky ligands enhance steric hindrance, favoring cross-coupling over homo-coupling.

  • Solvent systems : Ethanol/water mixtures improve boronic acid solubility and reaction homogeneity.

  • Temperature : Reactions typically proceed at 80–100°C to balance kinetics and catalyst stability.

Table 3: Pd(0) Cross-Coupling Parameters

Substrate PairCatalystYield (%)Selectivity (%)
2-Cl-4-F-C₆H₃Br + 4-HO-C₆H₄B(OH)₂Pd(PPh₃)₄7995

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Chlorination : High yields (>97%) but limited to mono-chlorinated intermediates.

  • Ionic liquid catalysis : Near-quantitative yields and green chemistry advantages, though requiring ketone-to-biphenyl conversion steps.

  • Pd(0) coupling : Modular and versatile but incurs higher costs from palladium catalysts.

Environmental and Economic Considerations

Ionic liquid systems reduce waste generation and energy consumption compared to traditional AlCl₃-mediated Friedel-Crafts reactions. Conversely, Pd-based methods, while precise, necessitate catalyst recovery strategies to offset expenses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4'-fluorobiphenyl-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated phenol derivative (e.g., 4-bromo-2-chlorophenol) and 4-fluorophenylboronic acid . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio.
  • Base : Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., DME/H₂O).
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar).
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity. Confirm intermediates using TLC and GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-fluorophenyl groups at δ 7.2–7.6 ppm) and downfield shifts for phenolic -OH (δ 5.5–6.0 ppm) .
  • ¹⁹F NMR : A singlet near δ -115 ppm for the fluorine substituent .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching C₁₂H₇ClFO (MW 222.64) with isotopic clusters for Cl .

Advanced Research Questions

Q. How can contradictory NOE (Nuclear Overhauser Effect) data in NMR analysis of this compound derivatives be resolved, particularly for substituent regiochemistry?

  • Methodological Answer : Use 2D NMR techniques:

  • HSQC/HMBC : Correlate aromatic protons to adjacent carbons and long-range couplings to confirm substituent positions .
  • NOESY : Detect spatial proximity between phenolic -OH and adjacent protons to rule out steric interference from chloro/fluoro groups .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction (if crystalline derivatives are obtainable) .

Q. What strategies mitigate competing Ullmann or homocoupling side reactions during the synthesis of this compound via cross-coupling?

  • Methodological Answer :

  • Catalyst optimization : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
  • Additives : Include CuI (0.1 eq) to enhance selectivity for Suzuki coupling over Ullmann pathways .
  • Temperature control : Maintain reaction temperatures <100°C to prevent thermal decomposition of boronic acid .

Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Electron-withdrawing effects : The -Cl and -F groups activate the ring toward NAS at meta/para positions due to their -I and -M effects.
  • Hammett parameters : σₚ values (Cl: +0.23; F: +0.06) predict moderate activation for electrophilic attacks .
  • Experimental validation : React with NaOMe in DMF at 120°C; monitor substitution via LC-MS and compare with DFT-calculated transition states .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives, and which endpoints align with inflammation or oncology research?

  • Methodological Answer :

  • Cell-based assays : Use RAW 264.7 macrophages or HEK293T cells transfected with NF-κB reporters to assess anti-inflammatory activity (e.g., IL-6 suppression via ELISA) .
  • Oncology models : Test cytotoxicity in MCF-7 or HeLa cells using MTT assays; validate apoptosis via caspase-3/7 luminescence .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) using LC-HRMS .

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